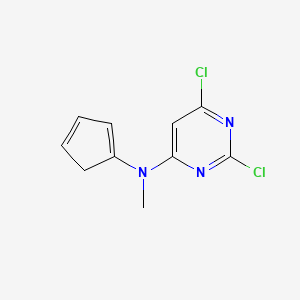
2,6-dichloro-N-(cyclopenta-1,3-dien-1-yl)-N-methylpyrimidin-4-amine
Vue d'ensemble
Description
2,6-dichloro-N-(cyclopenta-1,3-dien-1-yl)-N-methylpyrimidin-4-amine, often referred to as DCMPA, is an organochlorine compound with a wide range of applications in scientific research. DCMPA has been found to have various biochemical and physiological effects, and is used in various laboratory experiments to study its effects.
Applications De Recherche Scientifique
Crystal and Molecular Structures
The crystal and molecular structures of compounds closely related to 2,6-dichloro-N-(cyclopenta-1,3-dien-1-yl)-N-methylpyrimidin-4-amine have been studied. These studies often focus on the conformational differences and hydrogen-bonding interactions in the crystal structures, providing insights into the molecular behavior of similar compounds (Odell, McCluskey, Failes, & Tiekink, 2007).
Regioselectivity in Reactions
Research on compounds similar to 2,6-dichloro-N-(cyclopenta-1,3-dien-1-yl)-N-methylpyrimidin-4-amine has explored the regioselectivity in chemical reactions. For example, studies on the reaction of ammonia with certain pyrimidine derivatives have provided valuable information on the formation of specific aminopyrimidines, which could be applicable to similar compounds (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).
Synthesis of Analogous Compounds
The synthesis of analogous compounds to 2,6-dichloro-N-(cyclopenta-1,3-dien-1-yl)-N-methylpyrimidin-4-amine has been a focus of several studies. For instance, research on the synthesis of MC-1220 analogs, which are related to the target compound, has contributed to the development of non-nucleoside reverse transcriptase inhibitors for HIV-1 treatment (Loksha, Pedersen, Loddo, & la Colla, 2016).
Application in Medicinal Chemistry
Studies on compounds similar to 2,6-dichloro-N-(cyclopenta-1,3-dien-1-yl)-N-methylpyrimidin-4-amine have explored their potential applications in medicinal chemistry. For example, research on molecules like 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, which have structural similarities, has revealed their significance in treating hypertension and acting as potential receptor agonists (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
Propriétés
IUPAC Name |
2,6-dichloro-N-cyclopenta-1,3-dien-1-yl-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c1-15(7-4-2-3-5-7)9-6-8(11)13-10(12)14-9/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHNQIUGBHLCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC1)C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(cyclopenta-1,3-dien-1-yl)-N-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




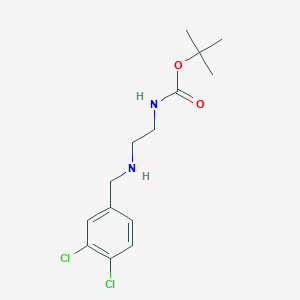
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1397145.png)
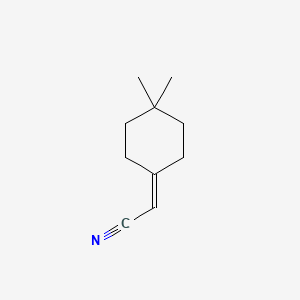
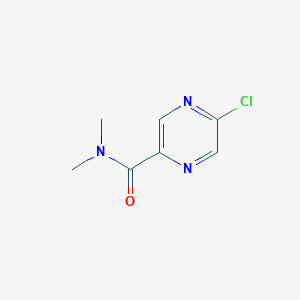
![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)
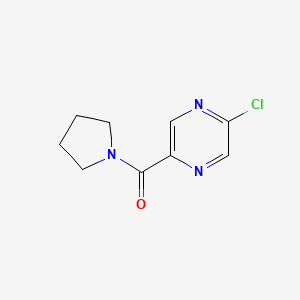
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)
![7-Iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1397152.png)
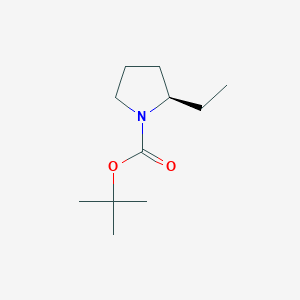

![3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine](/img/structure/B1397158.png)

